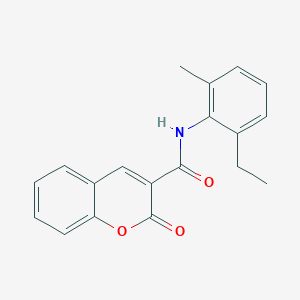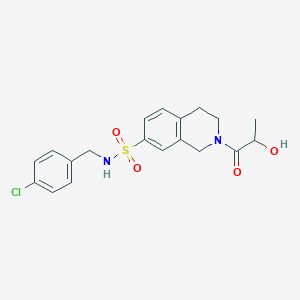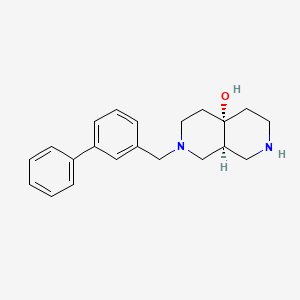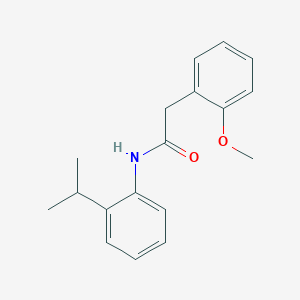
N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with complex structures including thiophene, piperidine, and sulfonyl groups are of interest due to their potential pharmacological properties. While the exact compound has not been described, related research involves the synthesis, molecular structure analysis, and evaluation of chemical and physical properties of compounds with similar motifs.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization with specific groups (e.g., thiophene, piperidine) to achieve the desired chemical properties. For example, the synthesis of piperidine derivatives involves conjugate additions, acylation, and tautomerization steps to introduce various functional groups into the molecule (Back et al., 2000)(Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, is used to determine the precise arrangement of atoms within a compound. For instance, the molecular structure of thiophene-2-carboxamide derivatives has been characterized, revealing insights into their conformation and how it affects their reactivity and potential biological activity (Balaban et al., 2008)(Balaban et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets or participation in chemical transformations. For example, the interaction of piperidine derivatives with cannabinoid receptors has been explored, revealing their potential as pharmacological agents (Shim et al., 2002)(Shim et al., 2002).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applicability of a compound in various formulations. The crystal and molecular structure of piperidine-carbonyl acrylates, for example, has been determined, providing insights into their stability and reactivity (Khan et al., 2013)(Khan et al., 2013).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards various reagents, and stability under different conditions are essential for the development of new compounds. Studies on piperidine derivatives have explored their potential as Lewis base catalysts, highlighting their utility in synthetic organic chemistry (Wang et al., 2006)(Wang et al., 2006).
Applications De Recherche Scientifique
Pharmacological Characterization
Research on compounds structurally similar to N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has revealed significant pharmacological potentials. For instance, studies on kappa-opioid receptor (KOR) antagonists have shown promising results in treating depression and addiction disorders. One such compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrated antidepressant-like efficacy and therapeutic potential in reinstating extinguished cocaine-seeking behavior in mouse models, indicating its potential for depression and addiction treatment (Grimwood et al., 2011).
Chemical Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of thiophene derivatives have been a subject of interest due to their diverse pharmacological activities. Studies have focused on developing novel synthetic routes to access various piperidine, pyrrolidine, and related compounds with potential biological activities. For example, research into the synthesis and anticancer activity of thiophene-2-carboxaldehyde derivatives revealed that these compounds exhibit good antibacterial, antifungal activity, and promising anticancer properties. This suggests their utility in developing new therapeutic agents (Shareef et al., 2016).
Neuropharmacological Applications
The exploration of compounds targeting specific receptors in the brain has led to significant findings in neuropharmacology. For example, studies on cannabinoid receptor antagonists have provided insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases and conditions associated with neuroinflammation. Such research underscores the importance of understanding receptor-ligand interactions and the development of selective receptor antagonists for clinical applications (Shim et al., 2002).
Metabolic Studies
Metabolism and disposition studies of pharmacologically active compounds are crucial for drug development. Research into the metabolism of orexin receptor antagonists, for example, has provided valuable information on the metabolic pathways and potential metabolites of these compounds, aiding in the understanding of their pharmacokinetic profiles and safety (Renzulli et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSTYWVHMUHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)



![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

